molecular formula C8H9NO2 B1267525 3-(Pyridin-4-yl)propanoic acid CAS No. 6318-43-0

3-(Pyridin-4-yl)propanoic acid

Cat. No. B1267525
CAS RN: 6318-43-0
M. Wt: 151.16 g/mol
InChI Key: WSXGQYDHJZKQQB-UHFFFAOYSA-N
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Patent
US06967216B2

Procedure details

To a solution of ethyl 3-pyridin-4-ylpropanoate (Method 2; 103.1 g, 576 mmol) in water (400 ml) and ethanol (20 ml) at room temperature was added potassium hydroxide (60 g, 1600 mmol). After 18 hours hydrochloric acid (100 ml) was added to give a white solid. Yield 62.8 g (73%). NMR 8.38 (d, 2H), 7.21 (d, 2H), 2.70 (t, 2H), 2.52 (t, 2H); m/z 152.2.
Quantity
103.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:17]=[CH:16][C:8]2SC3C=CC=[CH:12][C:11]=3[C:7]=2[CH:6]=1)(=O)C.[OH-:18].[K+].Cl.[OH2:21]>C(O)C>[N:4]1[CH:5]=[CH:6][C:7]([CH2:8][CH2:16][C:17]([OH:21])=[O:18])=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
103.1 g
Type
reactant
Smiles
C(C)(=O)NC1=CC2=C(SC3=C2C=CC=C3)C=C1
Name
Quantity
60 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
400 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.